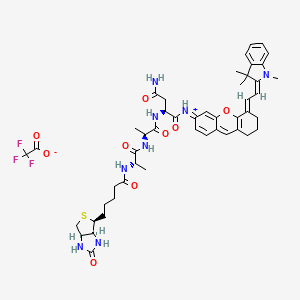
HCy-AAN-Bio
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCy-AAN-Bio is a tumor-targeted hemicyanine probe used for fluorescent and photoacoustic imaging of legumain activity in vivo. Legumain can specifically cleave this compound, generating a fluorescent/photoacoustic signal. This compound is a powerful tool for early diagnosis of associated cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCy-AAN-Bio involves the preparation of hemicyanine dyes and the methodology for creating functional activity-based fluorescent probes. The specific synthetic routes and reaction conditions are detailed in various scientific publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques used in the production of hemicyanine-based probes .
Chemical Reactions Analysis
Types of Reactions
HCy-AAN-Bio undergoes specific cleavage by legumain, resulting in the generation of fluorescent/photoacoustic signals .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include legumain, which specifically cleaves the compound to produce the desired signals .
Major Products Formed
The major products formed from the reactions involving this compound are fluorescent and photoacoustic signals, which are used for imaging purposes .
Scientific Research Applications
HCy-AAN-Bio has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying legumain activity.
Biology: Employed in the imaging of legumain activity in vivo.
Medicine: Utilized for early diagnosis of cancers associated with legumain activity.
Mechanism of Action
HCy-AAN-Bio exerts its effects through the specific cleavage by legumain. This cleavage generates fluorescent/photoacoustic signals, which can be used for imaging purposes. The molecular targets involved are legumain and the pathways associated with its activity .
Comparison with Similar Compounds
Similar Compounds
HCy-AAN: A control probe that does not have tumor-targeting ability.
NIR-HS: A novel near-infrared hemicyanine fluorescent probe for imaging hydrogen sulfide upregulation.
Uniqueness
HCy-AAN-Bio is unique due to its tumor-targeting ability and higher sensitivity in imaging legumain activity compared to similar compounds like HCy-AAN .
Properties
Molecular Formula |
C48H57F3N8O9S |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]-[(5E)-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1 |
InChI Key |
HMIAHFZVUJULNW-SFVHFNRMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)OC2=C1)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















